

4-Amino-2-bromonicotinic acid molecular structure and conformation

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Compound of Interest

Compound Name: 4-Amino-2-bromonicotinic acid

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **4-Amino-2-bromonicotinic Acid**

Executive Summary

4-Amino-2-bromonicotinic acid is a substituted pyridine derivative that serves as a valuable heterocyclic building block in the synthesis of complex organic molecules.^[1] Its utility in medicinal chemistry and drug development is significant, with its structural motifs appearing in various biologically active compounds.^[2] This guide provides a comprehensive technical overview of the molecular structure of **4-Amino-2-bromonicotinic acid**, offering a detailed framework for understanding and analyzing its conformational landscape. We will explore the theoretical principles governing its three-dimensional structure, detail robust experimental protocols for its characterization, and outline computational workflows for predicting its stable conformers. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to leverage its full potential in synthetic applications.

Core Molecular Structure and Physicochemical Properties

4-Amino-2-bromonicotinic acid, with the IUPAC name 4-amino-2-bromopyridine-3-carboxylic acid, possesses a pyridine core functionalized with three key substituents: a bromine atom at position 2, a carboxylic acid group at position 3, and an amino group at position 4.^{[3][4][5]} This

arrangement of electron-withdrawing (bromo, carboxyl) and electron-donating (amino) groups on the aromatic ring creates a unique electronic and steric environment that dictates its reactivity and preferred three-dimensional structure.

The interplay of these substituents is critical. The bulky bromine atom ortho to the carboxylic acid group imposes significant steric constraints, heavily influencing the rotational freedom around the C3-C(carboxyl) bond. Furthermore, the adjacent amino and carboxylic acid groups introduce the potential for intramolecular hydrogen bonding, a key factor in stabilizing specific conformations.

Below is a summary of its fundamental properties:

Property	Value	Reference
IUPAC Name	4-amino-2-bromopyridine-3-carboxylic acid	[4][5]
CAS Number	1060809-71-3	[3][6]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[2][7]
Molecular Weight	~217.02 g/mol	[3][8]
SMILES	<chem>Nc1ccnc(Br)c1C(=O)O</chem>	[3][4]
InChI Key	KVJIJXPIWHSDFE-UHFFFAOYSA-N	[5]

Conformational Analysis: A Theoretical Framework

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations to bind to a target receptor or enzyme. For **4-Amino-2-bromonicotinic acid**, the primary source of conformational isomerism arises from rotation around the single bond connecting the carboxylic acid group to the pyridine ring (the C3-C7 bond, see diagram below).

Caption: Key structural features influencing the conformation of **4-Amino-2-bromonicotinic acid**.

Several factors govern the rotational barrier and the stability of the resulting conformers:

- **Steric Hindrance:** The primary determinant of conformation is the severe steric repulsion between the large bromine atom at C2 and the carbonyl oxygen of the carboxylic acid. This interaction likely forces the carboxylic acid group out of the plane of the pyridine ring to minimize van der Waals strain.
- **Intramolecular Hydrogen Bonding:** A stabilizing interaction may occur between the hydrogen of the amino group and the carbonyl oxygen of the carboxylic acid ($\text{N-H}\cdots\text{O}=\text{C}$). The formation of this pseudo-six-membered ring could lock the molecule into a specific, low-energy conformation. A weaker hydrogen bond between the carboxylic acid -OH group and the pyridine nitrogen is also possible, though this would require a specific orientation that may be sterically disfavored.
- **Electronic Effects:** Resonance delocalization within the pyridine ring and conjugation with the substituents affect bond lengths and the overall electronic distribution, which can subtly influence conformational preferences.

Experimental Determination of Structure and Conformation

A multi-faceted experimental approach is necessary to fully characterize the molecule in both its solid and solution states. The choice of experiment is driven by the specific information sought—a static, solid-state picture versus a dynamic, solution-state average.

Single-Crystal X-Ray Crystallography (Solid State)

This technique provides the definitive, atomic-resolution three-dimensional structure of the molecule as it exists in a crystal lattice. It is the gold standard for unambiguously determining bond lengths, bond angles, and the preferred solid-state conformation.

Experimental Protocol: A Self-Validating Workflow

- **Crystal Growth:**
 - **Causality:** High-quality single crystals are paramount for successful diffraction. The goal is to allow molecules to pack in a slow, ordered manner.

- Method: Slowly evaporate a saturated solution of the compound. Common solvents to screen include ethanol, methanol, acetone, or solvent/anti-solvent pairs like ethyl acetate/hexane.
- Data Collection:
 - Method: Mount a suitable crystal on a goniometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector.
- Structure Solution and Refinement:
 - Method: Process the diffraction data to obtain electron density maps. Build an initial molecular model into the map and refine its atomic positions and thermal parameters until the model accurately reproduces the experimental data.
 - Trustworthiness: The quality of the final structure is validated by statistical indicators such as the R-factor, which should be low (<5-10%), indicating a good fit between the calculated and observed structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution State)

NMR spectroscopy is unparalleled for probing the structure and conformational dynamics of molecules in solution, which is often more relevant to their biological function.

Caption: Workflow for NMR-based structural and conformational analysis.

Step-by-Step Methodology

- Sample Preparation:
 - Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and its exchangeable protons (-NH₂ and -COOH) are often observable.
- 1D NMR (¹H and ¹³C) Acquisition:

- Method: Acquire standard proton and carbon-13 spectra.
- Expected Data: The ^1H NMR spectrum will show two distinct signals for the aromatic protons on the pyridine ring, along with broad signals for the amino and carboxylic acid protons. The ^{13}C NMR will confirm the number of unique carbon environments.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
 - Causality: This is the key experiment for conformational analysis in solution. The NOE is a through-space interaction, and a NOESY cross-peak between two protons indicates they are close in space ($< 5 \text{ \AA}$), regardless of their bonding connectivity.
 - Method: Run a standard 2D NOESY experiment.
 - Self-Validation: The presence of a NOESY cross-peak between a proton of the amino group and the carbonyl oxygen (via proximity to the C5-H) or between the C5-H and the carboxylic acid proton would provide direct evidence for the preferred orientation of the substituents in solution.

Computational Modeling of Molecular Conformation

Computational chemistry provides a powerful, complementary approach to experimental methods. It allows for the exploration of the entire conformational space to identify low-energy structures and the transition states that separate them.

Caption: Workflow for computational conformational analysis.

Potential Energy Surface (PES) Scan

- Principle: This method maps the change in a molecule's energy as a specific dihedral angle is systematically rotated. The resulting plot reveals the energetic cost of rotation and identifies angles corresponding to stable (low-energy) and unstable (high-energy) conformations.
- Protocol:
 - Structure Input: Build an initial 3D structure of **4-Amino-2-bromonicotinic acid**.

- Scan Definition: Define the dihedral angle for rotation, typically C2-C3-C(carboxyl)-O(carbonyl).
- Calculation: Perform a "relaxed" PES scan using a quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. A relaxed scan allows the rest of the molecule to adjust its geometry at each step, providing a more accurate energy profile.

Geometry Optimization and Frequency Analysis

- Principle: The structures identified as minima on the PES scan are approximate. Full geometry optimization is required to locate the precise coordinates of the lowest energy conformers. A subsequent frequency calculation validates these structures.
- Protocol:
 - Optimization: Take the geometry from each minimum on the PES scan and run a full geometry optimization calculation without constraints.
 - Frequency Calculation: Perform a frequency calculation on each optimized structure.
 - Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state. This step is a critical self-validation of the computational results.

The calculations would likely yield a table of the most stable conformers:

Conformer	Dihedral Angle (C2-C3-C-O)	Relative Energy (kcal/mol)	Key Feature
1	~45°	0.00	Intramolecular N-H...O=C H-bond
2	~160°	+2.5	Sterically hindered, no H-bond

(Note: The data above is hypothetical and for illustrative purposes.)

Conclusion

The molecular structure and conformational preferences of **4-Amino-2-bromonicotinic acid** are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. A comprehensive understanding of this molecule requires an integrated approach combining theoretical modeling with rigorous experimental validation through X-ray crystallography and advanced NMR spectroscopy. The protocols and frameworks detailed in this guide provide a robust pathway for researchers to fully characterize this important synthetic building block, enabling its more effective and rational application in the fields of drug discovery and materials science.

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